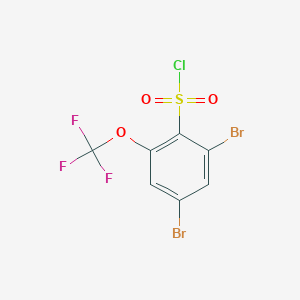
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2Br2ClF3O3S It is characterized by the presence of bromine, chlorine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, sulfonation, and chlorination reactions. These processes are carried out under stringent conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups, which make the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative .
科学研究应用
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride has several scientific research applications, including:
作用机制
The mechanism of action of 2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is particularly reactive, allowing the compound to modify proteins and other biomolecules by forming sulfonamide or sulfonate ester linkages . This reactivity makes it useful in various biochemical and industrial applications.
相似化合物的比较
Similar Compounds
Uniqueness
2,4-Dibromo-6-trifluoromethoxybenzenesulfonyl chloride is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C7H2Br2ClF3O3S |
|---|---|
分子量 |
418.41 g/mol |
IUPAC 名称 |
2,4-dibromo-6-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2Br2ClF3O3S/c8-3-1-4(9)6(17(10,14)15)5(2-3)16-7(11,12)13/h1-2H |
InChI 键 |
YHRHIWKELTVHPD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)S(=O)(=O)Cl)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


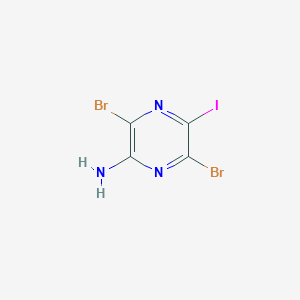
![2-[(4-Aminocyclohexyl)oxy]benzonitrile](/img/structure/B15242987.png)
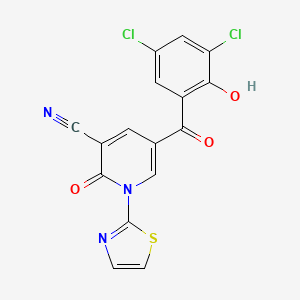
![1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)
![2-([1,2'-Binaphthalen]-6'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15242999.png)
![4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B15243007.png)
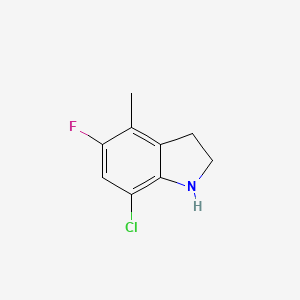

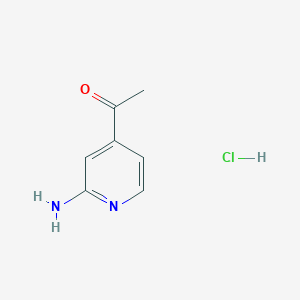
![1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone](/img/structure/B15243045.png)

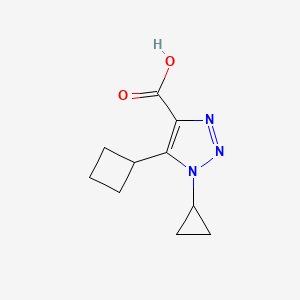

![1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15243072.png)
